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Compound of Interest |

Compound Name: Chlorpyrifos Oxon-d10
CAS No.: 1794779-85-3
Cat. No.: B586579
. J

Methodology for High-Sensitivity Analysis in Biological and Environmental Matrices

Executive Summary

Chlorpyrifos Oxon (CPO) is the potent anticholinesterase metabolite of the organophosphate
pesticide Chlorpyrifos.[1] Unlike its parent compound, CPO is hydrolytically unstable and
significantly more toxic. Accurate quantification requires a methodology that accounts for rapid
degradation and matrix suppression.

This protocol details the use of Chlorpyrifos Oxon-d10 (Diethyl-d10) as a stable isotope
internal standard (IS). The d10-labeled ethyl groups provide a retention time match while
shifting the precursor mass by +10 Da, allowing for interference-free quantification via Multiple
Reaction Monitoring (MRM).

Chemical & Physical Properties

Understanding the isotopic shift is critical for MRM transition selection. The d10 label is located
on the O,0-diethyl moieties.
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Property Chlorpyrifos Oxon (Native) Chlorpyrifos Oxon-d10 (IS)
C
C
H
H
D
Formula Cl
Cl
NO
NO
P
P
Molecular Weight 334.52 g/mol 344.58 g/mol
Monoisotopic Mass 332.95 Da 343.01 Da
Precursor lon [M+H] 334.0 344.1
Key Structural Feature Unlabeled Diethyl Ester Deuterated (d10) Diethyl Ester
Stability High Risk: Hydrolyzes to TCP Stable (stored < -20°C)

Mass Spectrometry Optimization
Fragmentation Mechanism

The fragmentation of Chlorpyrifos Oxon in Electrospray lonization (ESI+) is dominated by the
cleavage of the phospho-ester bond, yielding the stable 3,5,6-trichloro-2-pyridinol (TCP) cation.

e Native Pathway: The precursor (

334) loses the diethyl phosphate group to form the TCP fragment (
198).

e d10 Pathway: The precursor (

344) loses the deuterated diethyl phosphate group. The remaining TCP ring contains no
deuterium, so it appears at the same mass (

198) as the native fragment.
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Critical Insight: While the product ions are identical (

198), the precursor ions differ by 10 Da. The first quadrupole (Q1) provides the selectivity.

MRM Transition Table

The following transitions are optimized for a Triple Quadrupole system (e.g., Sciex 6500+,
Agilent 6495).

Precursor
Product ( Dwell
Analyte Type ( CE (eV) Role
) (ms)
)
Chlorpyrifo ) -
Native 334.0 198.0 50 25 Quantifier
s Oxon
Qualifier
334.0 278.0 50 15 (Loss of 2x
Ethylene)
Chlorpyrifo
s Oxon- ISTD 344.1 198.0 50 25 Quantifier
d1o
Quialifier
(Loss of 2x
344.1 288.1 50 15
ds5-
Ethylene)

Note: Collision Energy (CE) values are indicative. Perform a "ramping"” experiment (x5 eV) on
your specific instrument to maximize signal.

Fragmentation Pathway Diagram
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Quantifier lon: TCP

Bond Cleavage (Trichloropyridinol)
m/z 198.0
Precursor: d10-Oxon Q1 Selects 344.1 Collision Cell (Q2)
[M+H]+ m/z 344.1 = CID Fragmentation Neutral Loss  _________________
i i
I
I

Click to download full resolution via product page

Caption: Fragmentation of Chlorpyrifos Oxon-d10. The Q1 filter isolates the deuterated
parent, while Q3 targets the stable TCP ring fragment.

Experimental Protocol
Sample Preparation (Self-Validating)

Challenge: Chlorpyrifos Oxon converts to TCP in aqueous/alkaline conditions or if enzymatic
activity persists in biological samples. Solution: Immediate acidification and low-temperature
extraction.

Step-by-Step Workflow:

Aliquot: Transfer 200 pL of plasma/urine to a cryovial.
« Inhibition: Immediately add 20 pL of 5% Formic Acid (stops enzymatic hydrolysis).

 |S Addition: Spike with 10 pL of Chlorpyrifos Oxon-d10 working solution (100 ng/mL in
Acetonitrile).

o Extraction: Add 600 pL of ice-cold Acetonitrile (protein precipitation). Vortex vigorously for
30s.

e Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

e Supernatant: Transfer supernatant to a glass vial. Do not evaporate to dryness using heat,
as oxons are thermally labile. Dilute 1:1 with water + 0.1% Formic Acid for injection.

LC Conditions
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e Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 um) or equivalent.
e Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
o Mobile Phase B: Methanol + 0.1% Formic Acid.

o Why Methanol? Acetonitrile can sometimes cause higher background noise for OPs in
ESI+. Methanol provides better protonation efficiency for the pyridinol ring.

o Flow Rate: 0.4 mL/min.
e Gradient:

0-1 min: 10% B

o

[¢]

1-6 min: Linear ramp to 95% B

6-8 min: Hold 95% B

[¢]

[e]

8.1 min: Re-equilibrate 10% B

Quality Assurance (The "Trust" Pillar)

To ensure the method is self-validating, implement the IS Area Monitoring Rule:
e Plot the peak area of Chlorpyrifos Oxon-d10 for every injection.
o Pass Criteria: IS Area must be within £20% of the mean of the calibration standards.

o Failure Mode: A drop in IS area >30% indicates matrix suppression (ion suppression) or
hydrolysis of the oxon during the run.

Analytical Workflow Diagram
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Caption: End-to-end workflow emphasizing the stabilization step required for Oxon analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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